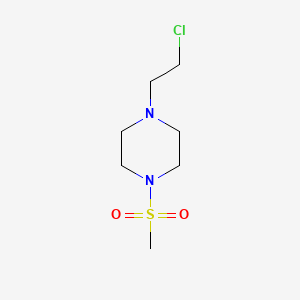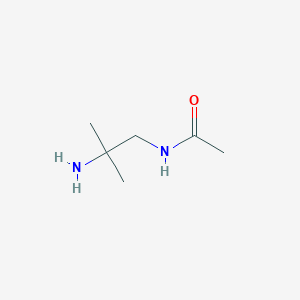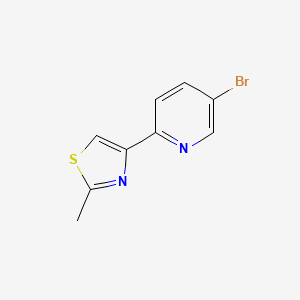
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological systems, including their potential as antimicrobial agents.
Wirkmechanismus
The mechanism of action of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-methyl-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features.
2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: A related compound with a different functional group attached to the thiazole ring.
Uniqueness
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H7BrN2S |
|---|---|
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-12-9(5-13-6)8-3-2-7(10)4-11-8/h2-5H,1H3 |
InChI-Schlüssel |
NFTAZCZNPRGVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![p-nitrobenzyl (3R,5R,6S)-6[(R)-1-hydroxyethyl]-2-oxocarbapenam-3-carboxylate](/img/structure/B8745719.png)
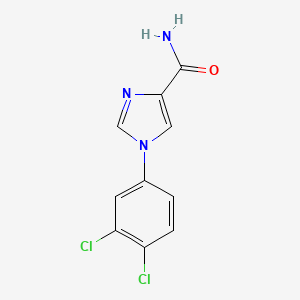


![benzyl N-[(3S,4S)-4-hydroxytetrahydropyran-3-yl]carbamate](/img/structure/B8745752.png)
![Ethyl 3-[(naphthalen-2-yl)amino]-3-oxopropanoate](/img/structure/B8745758.png)
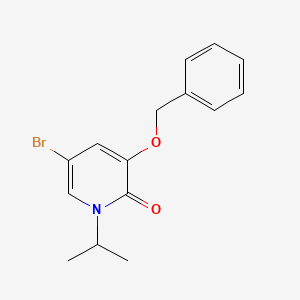
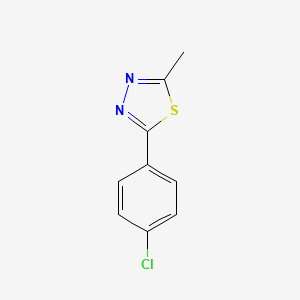

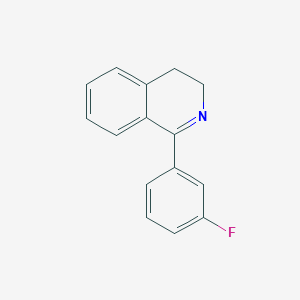
![2-(2-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8745787.png)
